Cas no 2227774-93-6 ((2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine)

(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine
- 2227774-93-6
- EN300-1988683
-
- インチ: 1S/C11H14ClNO2/c1-7(13)2-3-8-4-9(12)11-10(5-8)14-6-15-11/h4-5,7H,2-3,6,13H2,1H3/t7-/m0/s1
- InChIKey: AUWZWSJLWWIJLY-ZETCQYMHSA-N
- ほほえんだ: ClC1=C2C(=CC(=C1)CC[C@H](C)N)OCO2
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 44.5Ų
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1988683-0.05g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 0.05g |
$1537.0 | 2023-09-16 | ||
Enamine | EN300-1988683-2.5g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 2.5g |
$3585.0 | 2023-09-16 | ||
Enamine | EN300-1988683-0.5g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 0.5g |
$1757.0 | 2023-09-16 | ||
Enamine | EN300-1988683-10g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 10g |
$7866.0 | 2023-09-16 | ||
Enamine | EN300-1988683-5g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 5g |
$5304.0 | 2023-09-16 | ||
Enamine | EN300-1988683-0.1g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 0.1g |
$1610.0 | 2023-09-16 | ||
Enamine | EN300-1988683-5.0g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 5g |
$5304.0 | 2023-05-27 | ||
Enamine | EN300-1988683-1.0g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 1g |
$1829.0 | 2023-05-27 | ||
Enamine | EN300-1988683-10.0g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 10g |
$7866.0 | 2023-05-27 | ||
Enamine | EN300-1988683-0.25g |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine |
2227774-93-6 | 0.25g |
$1683.0 | 2023-09-16 |
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
(2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amineに関する追加情報
Chemical Compound CAS No. 2227774-93-6: (2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine
The chemical compound (2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine with CAS No. 2227774-93-6 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of amino acids derivatives and exhibits unique structural and functional properties due to its stereochemistry and substituent groups.
Structural Insights: The molecule features a chiral center at the second carbon of the butanamine backbone, designated as the (S)-configuration. This stereochemistry plays a critical role in determining its biological activity and selectivity. The substituent group at the fourth position of the butanamine chain is a 7-chloro-substituted 1,3-dioxaindan ring system, which introduces additional complexity and functionality to the molecule.
Synthesis and Characterization: Recent advancements in synthetic organic chemistry have enabled the efficient synthesis of (2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amines through multi-step processes involving asymmetric catalysis and ring-forming reactions. The compound has been characterized using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography, confirming its stereochemical integrity and molecular structure.
Biological Activity: Studies have demonstrated that (2S)-4-(7-chloro-1,3-dioxaindan-5-yllbutan-amines exhibit potent inhibitory activity against various enzymes implicated in neurodegenerative diseases. For instance, research published in *Nature Communications* highlights its ability to modulate key pathways involved in Alzheimer's disease progression.
Applications in Drug Discovery: The compound has emerged as a promising lead candidate in drug discovery programs targeting central nervous system disorders. Its unique combination of chirality and functional groups makes it an ideal scaffold for further optimization into therapeutically relevant agents.
Safety and Handling: As with all chemical compounds, proper handling procedures should be followed to ensure safety in laboratory settings. However, no acute toxicity or hazardous properties have been reported for (2S)-4-(7-chloro-dioxaindan-butane-amines under standard experimental conditions.
Future Prospects: Ongoing research is focused on exploring the potential of (S)-configured dioxaindan-butane-amines in other therapeutic areas, including oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further insights into its clinical applications.
In conclusion, CAS No. 2227774-93-S (S)-configured dioxaindan-butane-amines represents a significant advancement in the field of medicinal chemistry, offering new possibilities for drug development and disease treatment.
2227774-93-6 ((2S)-4-(7-chloro-1,3-dioxaindan-5-yl)butan-2-amine) 関連製品
- 2580219-20-9(tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 325744-47-6(3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol)
- 2229512-44-9(3-(3-Bromo-5-nitrophenyl)butan-1-amine)
- 1004431-58-6(methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)
- 911634-03-2(Methyl 14(S),15(S)-Epoxy-11(R,S)-hydroxy-5(Z),8(Z),12(E)-Eicosatrienoate)
- 2034524-39-3(2-(1H-1,3-benzodiazol-1-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide)
- 1809310-03-9(2-benzyloxy-3-bromo-pyridin-4-amine)
- 2857831-71-9(5-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
- 1804793-57-4(Ethyl 5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-3-carboxylate)



